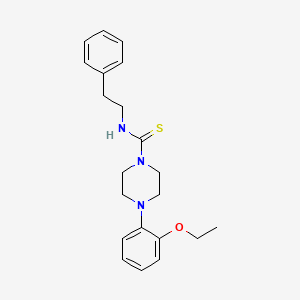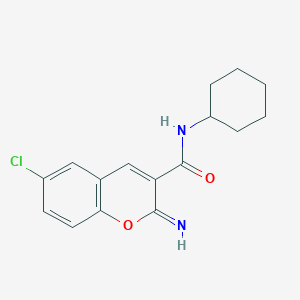
3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide
Overview
Description
3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide (BCPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPP is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in several physiological processes, including thermoregulation, pain sensation, and cancer progression.
Scientific Research Applications
3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide has been extensively studied for its potential applications in various fields, including cancer research, pain management, and thermoregulation. 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide has been shown to inhibit the growth of several cancer cell lines, including prostate, breast, and lung cancer cells. 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide has also been shown to alleviate pain in animal models of neuropathic pain and inflammatory pain. Furthermore, 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide has been demonstrated to modulate thermoregulation by inhibiting the TRPM8 channel, which is involved in cold sensation.
Mechanism of Action
3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide exerts its biological effects by inhibiting the TRPM8 channel, which is a non-selective cation channel that is activated by cold temperature and menthol. TRPM8 is expressed in various tissues, including sensory neurons, prostate, and breast cancer cells. 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide binds to the pore region of the TRPM8 channel and blocks the influx of calcium ions, which is essential for the channel's function. The inhibition of TRPM8 by 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide leads to a reduction in cancer cell proliferation, pain sensation, and thermoregulation.
Biochemical and Physiological Effects
3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, modulation of pain sensation, and regulation of thermoregulation. 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide also reduces pain sensation by inhibiting the TRPM8 channel, which is involved in cold and menthol-induced pain. Furthermore, 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide modulates thermoregulation by inhibiting the TRPM8 channel, which is involved in cold sensation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide in lab experiments include its high potency and selectivity towards the TRPM8 channel, which allows for the specific modulation of TRPM8-mediated biological processes. 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide in lab experiments include its potential off-target effects on other channels and receptors, which may complicate the interpretation of experimental results.
Future Directions
Several future directions for the research on 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide include the development of more potent and selective TRPM8 inhibitors, the investigation of the role of TRPM8 in cancer progression and pain sensation, and the exploration of the therapeutic potential of TRPM8 inhibitors in various diseases. Furthermore, the development of 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide analogs with improved pharmacokinetic properties may enhance its clinical applications. Overall, the research on 3-(4-biphenylyl)-2-cyano-N-cyclopentylacrylamide and its potential applications in various fields is an exciting area of investigation that holds promise for the development of novel therapeutics.
properties
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(4-phenylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c22-15-19(21(24)23-20-8-4-5-9-20)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-3,6-7,10-14,20H,4-5,8-9H2,(H,23,24)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLMJEGXKLTYQH-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CC=C(C=C2)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)sulfonyl]-N'-(3-cyclohexen-1-ylmethylene)-4-piperidinecarbohydrazide](/img/structure/B4279905.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4279913.png)

![1,3-dimethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279927.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B4279929.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4279947.png)
![4-isopropyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4279949.png)
![5-acetyl-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B4279964.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4280013.png)
![3-ethyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280021.png)
![3-allyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280022.png)